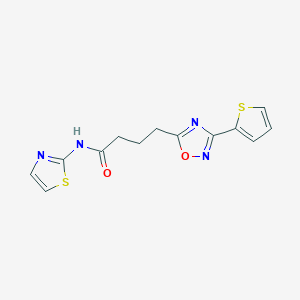
N-(thiazol-2-yl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiazol-2-yl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA belongs to a class of compounds called glutamate transport inhibitors, which are known to modulate the activity of glutamate, an important neurotransmitter in the brain.
Mecanismo De Acción
TBOA acts as a competitive inhibitor of glutamate transporters, preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. TBOA has been shown to selectively inhibit the activity of a specific subtype of glutamate transporter called EAAT2, which is predominantly expressed in astrocytes.
Biochemical and Physiological Effects:
TBOA has been shown to modulate glutamate signaling in various regions of the brain, including the hippocampus, cortex, and cerebellum. Studies have demonstrated that TBOA can enhance synaptic plasticity, alter neuronal excitability, and induce seizures in animal models. TBOA has also been shown to have neuroprotective effects in certain pathological conditions, such as ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBOA is its selectivity for EAAT2, which allows for the specific modulation of glutamate signaling in astrocytes. TBOA is also relatively easy to synthesize and can be used in a variety of experimental settings. However, TBOA has some limitations, including its potential toxicity and non-specific effects on other glutamate transporters. Additionally, TBOA's effects on glutamate signaling may be influenced by various factors, such as the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on TBOA and its potential applications. One area of interest is the development of more selective and potent glutamate transport inhibitors that can target specific subtypes of transporters. Another area of focus is the investigation of TBOA's effects on other neurotransmitter systems and their interactions with glutamate signaling. Finally, the development of novel drug delivery systems for TBOA and other glutamate transport inhibitors may facilitate their translation into clinical applications for neurological disorders.
Métodos De Síntesis
The synthesis of TBOA involves the reaction of 2-aminothiazole with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of butanoyl chloride. The resulting compound is then purified and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for regulating the extracellular concentration of glutamate, which is critical for maintaining normal neuronal function. Dysregulation of glutamate transporters has been implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and stroke.
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c18-10(15-13-14-6-8-21-13)4-1-5-11-16-12(17-19-11)9-3-2-7-20-9/h2-3,6-8H,1,4-5H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQMUGGRDOONBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

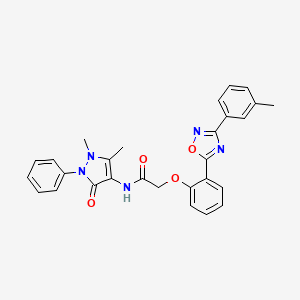

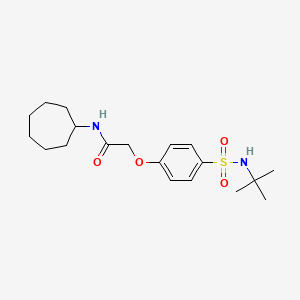
![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)
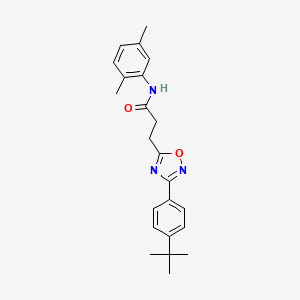
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)
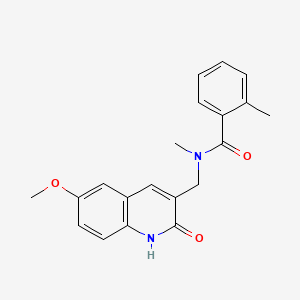


![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)

